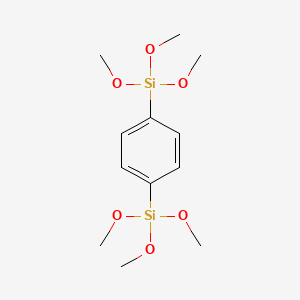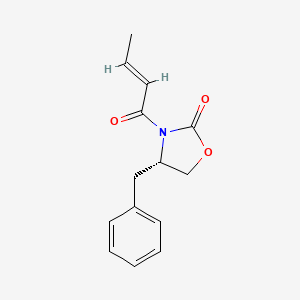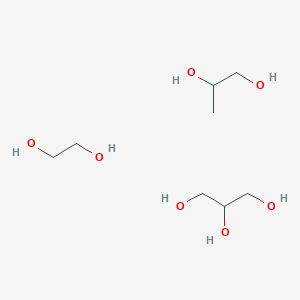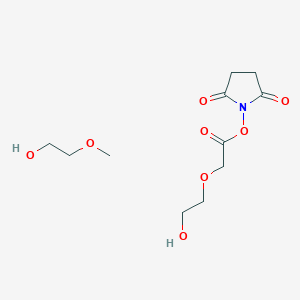
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
Overview
Description
The compound contains a phenyl ring substituted with two trifluoromethyl groups, which are electron-withdrawing groups. This could potentially affect the reactivity of the compound. The compound also contains an amine group and a succinate group .
Molecular Structure Analysis
The presence of the trifluoromethyl groups could potentially affect the electron density and thus the reactivity of the compound. The amine group could act as a nucleophile or base, and the succinate group could participate in various reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group could participate in reactions with acids, electrophiles, or other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The presence of the trifluoromethyl groups could make the compound more hydrophobic, while the amine and succinate groups could allow for hydrogen bonding .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Research
- Harrison et al. (2001) developed a neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration. This compound demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Synthesis and Characterization of Novel Polyimides
- Yin et al. (2005) focused on the synthesis of a novel fluorinated aromatic diamine monomer used in making fluorine-containing polyimides. These polyimides were found to have good thermal stability and outstanding mechanical properties (Yin et al., 2005).
- Tao et al. (2009) synthesized multitrifluoromethyl-substituted aromatic diamines to create fluorinated polyimides with low dielectric constants and high optical transparency (Tao et al., 2009).
Metabolism and Pharmacokinetics
- Goda et al. (2006) and Wu et al. (2006) conducted studies on the metabolism and pharmacokinetics of compounds related to "(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate". These studies provided insights into the metabolic pathways and pharmacokinetic characteristics of such compounds (Goda et al., 2006), (Wu et al., 2006).
Application in Biogenic Amines Analysis
- Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines, highlighting its role in simplifying the analysis process (Jastrzębska et al., 2018).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- Palanki et al. (2000) explored compounds similar to "(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate" as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, contributing to the understanding of their potential oral bioavailability (Palanki et al., 2000).
Star-Shaped Imide Compounds Synthesis
- Jeon and Yoon (2012) synthesized novel star-shaped imide compounds, including electron-donating and electron-withdrawing groups, which have potential applications in material science (Jeon & Yoon, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m00/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYTBKIFYFGLU-FMEGDIDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C([C@@H](C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855895 | |
| Record name | (2S)-2-Hydroxybutanedioic acid--(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate | |
CAS RN |
935534-56-8 | |
| Record name | (2S)-2-Hydroxybutanedioic acid--(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-hydroxybutanedioic acid - {(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}methylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)
![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)
![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)
![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)

palladium(II) dichloride](/img/structure/B3068946.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)
![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)